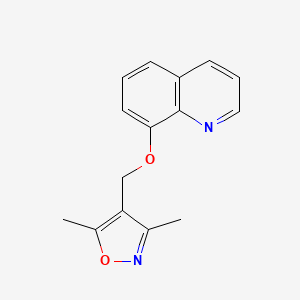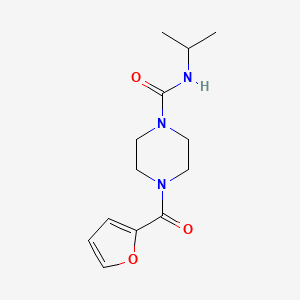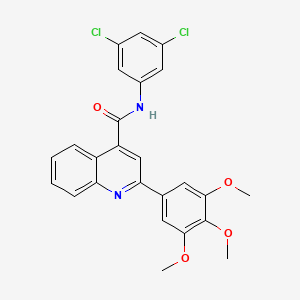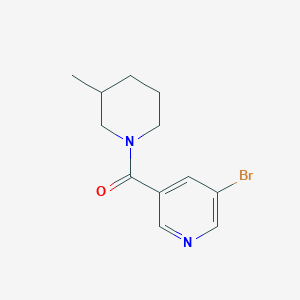![molecular formula C17H12BrN3O4 B7467332 [2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467332.png)
[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BOPC and has a molecular formula of C20H12BrN3O4. In
Mécanisme D'action
The mechanism of action of BOPC involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. BOPC binds to the enzyme and prevents it from performing its function, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BOPC has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, BOPC has been found to exhibit anti-inflammatory and antioxidant properties. BOPC has also been shown to modulate the immune response and enhance the activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using BOPC in lab experiments is its potent antitumor activity. BOPC has been shown to be effective against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using BOPC is its toxicity. BOPC has been found to be toxic to normal cells at high concentrations, which limits its use in some experiments.
Orientations Futures
There are several future directions for the study of BOPC. One potential direction is the development of BOPC analogs with improved efficacy and reduced toxicity. Another potential direction is the investigation of BOPC's potential applications in other fields, such as infectious disease research. Additionally, further studies are needed to fully understand the mechanism of action of BOPC and its effects on normal cells.
Méthodes De Synthèse
The synthesis of [2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of 2-bromoaniline with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then reacted with phthalic anhydride in the presence of acetic anhydride to form the final product, BOPC.
Applications De Recherche Scientifique
BOPC has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of BOPC is in the field of cancer research. Studies have shown that BOPC exhibits potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. BOPC has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O4/c18-12-7-3-4-8-13(12)19-14(22)9-25-17(24)15-10-5-1-2-6-11(10)16(23)21-20-15/h1-8H,9H2,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYZNXLESFYSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-bromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid](/img/structure/B7467265.png)
![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-(4-fluorophenyl)quinoline-4-carboxylate](/img/structure/B7467275.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467281.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7467286.png)
![Ethyl 2-[(2-anilino-2-oxoacetyl)amino]benzoate](/img/structure/B7467292.png)

![2-[[4-[(4-Methoxyphenyl)methylamino]-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B7467312.png)

![[2-(2-methoxy-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467323.png)

![2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7467346.png)
